Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride
CAS No.: 1170957-61-5
Cat. No.: VC2997533
Molecular Formula: C12H24ClN3O3
Molecular Weight: 293.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170957-61-5 |
|---|---|
| Molecular Formula | C12H24ClN3O3 |
| Molecular Weight | 293.79 g/mol |
| IUPAC Name | ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H |
| Standard InChI Key | HAZGOPHPXGZHEN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl |
Introduction
Physical and Chemical Properties
Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C12H24ClN3O3 and a molecular weight of 293.79 g/mol. The compound is registered with CAS number 1170957-61-5 and has been cataloged in chemical databases including PubChem (compound number 42948707).
Identification Parameters
The compound can be uniquely identified through several chemical identifiers as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1170957-61-5 |
| IUPAC Name | ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride |
| Molecular Formula | C12H24ClN3O3 |
| Molecular Weight | 293.79 g/mol |
| Standard InChI | InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H |
| Standard InChIKey | HAZGOPHPXGZHEN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl |
Table 1: Chemical identification parameters for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride.
Structural Characteristics
Core Structural Features
Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride contains several key structural components that define its chemical behavior:
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A piperidine ring: A six-membered heterocyclic ring with a nitrogen atom
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A carbamate group: The ethyl carboxylate substituent at the N-1 position of the piperidine ring
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An amide linkage: Connecting the butylamine chain to the piperidine at the 4-position
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A primary amine: At the terminal position of the butyl chain
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A hydrochloride salt: Formed with the primary amine functional group
Structural Analysis
The molecular structure features a piperidine ring that typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings. The ethyl carboxylate group at the N-1 position likely remains planar due to the partial double-bond character of the C-N bond in carbamates. The amide linkage at the 4-position of the piperidine ring contributes to the compound's hydrogen bonding capabilities, while the terminal primary amine provides a reactive site for further functionalization.
Chemical Reactivity
Functional Group Reactivity
The diverse functional groups in Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride provide multiple sites for chemical reactions:
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The primary amine is susceptible to nucleophilic substitution, acylation, and reductive amination reactions
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The ethyl carboxylate group can undergo hydrolysis, transesterification, and reduction
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The amide bond is relatively stable but can be cleaved under harsh conditions
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The piperidine nitrogen, while hindered by the carbamate group, may still participate in certain reactions
Stability Considerations
Based on the chemical structure, the following stability considerations are relevant:
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Susceptibility to hydrolysis under acidic or basic conditions, particularly affecting the ester and amide groups
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Potential for oxidation of the amine group under certain conditions
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Relative stability in neutral, anhydrous environments
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Possible thermal decomposition at elevated temperatures
Related Compounds
Structural Analogs
Several structural analogs may share similarities with Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride:
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Compounds with varied chain lengths in the aminoalkylamido portion
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Derivatives with different ester groups replacing the ethyl carboxylate
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Analogs with substitutions on the piperidine ring
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Compounds with modified terminal functional groups
| Property | Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate HCl | Typical Piperidine Carbamates | Typical Piperidine Amides |
|---|---|---|---|
| Molecular Weight | 293.79 g/mol | 170-250 g/mol | 180-260 g/mol |
| Solubility Profile | Likely soluble in polar organic solvents | Generally soluble in organic solvents | Variable depending on substitution |
| Chemical Stability | Moderate stability | Generally stable | Generally stable |
| Hydrogen Bonding Capability | High (amine, amide, carbamate) | Moderate (carbamate) | Moderate to high (amide) |
| Typical Applications | Pharmaceutical intermediate | Pharmaceutical compounds, catalysts | Pharmaceutical compounds |
Table 2: Comparative properties of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride and related compounds.
Analytical Characterization
Chromatographic Analysis
Chromatographic methods suitable for the analysis of this compound would typically include:
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High-Performance Liquid Chromatography (HPLC) using:
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Reverse-phase conditions with C18 columns
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Mobile phases containing mixtures of water and acetonitrile or methanol
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UV detection at wavelengths between 210-240 nm
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Gas Chromatography-Mass Spectrometry (GC-MS):
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May require derivatization due to the presence of polar functional groups
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Temperature programming to effectively separate the compound
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Current Research Status
Research Limitations
The current research status for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride appears to be limited, as evidenced by the scarcity of detailed information in the literature. Several factors may contribute to this:
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The compound may be primarily utilized as an intermediate in synthetic pathways
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Proprietary research may limit public availability of information
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The compound may be relatively new or specialized in its applications
Future Research Directions
Based on the structural features of this compound, potential future research directions could include:
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Investigation of its activity in specific enzyme or receptor systems
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Exploration of its utility as a building block for more complex bioactive molecules
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Development of improved synthetic routes to enhance accessibility
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Structure-activity relationship studies with systematic modifications to the core structure
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